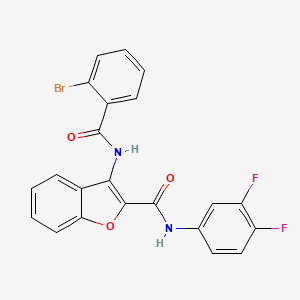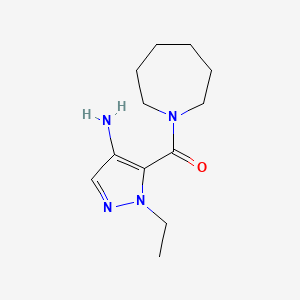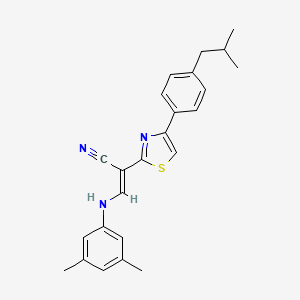
4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzene-1-sulfonamide” does not have a detailed description available in the sources I found .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzene-1-sulfonamide” are not detailed in the sources I found .Applications De Recherche Scientifique
Antitumor Activity
Research on sulfonamide-focused libraries, including compounds structurally related to 4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzene-1-sulfonamide, has highlighted their potential in antitumor applications. Notably, compounds from these libraries have been evaluated for their ability to inhibit cell cycle progression in a panel of human cancer cell lines. This includes derivatives like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, which have shown promising results in disrupting tubulin polymerization and affecting cell cycle phases, respectively. These findings are instrumental in identifying essential pharmacophores and drug-sensitive pathways, laying the groundwork for future clinical trials and the development of new antitumor agents (Owa et al., 2002).
Antimicrobial Activity
Sulfonamide derivatives have also been explored for their antimicrobial potential. Studies involving novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds have demonstrated significant activity against various bacterial and fungal strains. These compounds have been effective against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. Such research indicates the versatility of sulfonamides in addressing drug-resistant pathogens and highlights their role in the development of new antimicrobial agents (Krátký et al., 2012).
Enzyme Inhibition for Alzheimer’s Therapy
In the quest for therapeutic agents against Alzheimer’s disease, sulfonamide-derived compounds have been synthesized and evaluated for their enzyme inhibitory activities. Specifically, derivatives have shown promising results in inhibiting acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease. Through computational and kinetic studies, these compounds have demonstrated the ability to competitively inhibit acetylcholinesterase, suggesting their potential as lead structures for designing more potent inhibitors. This research opens new avenues for the treatment of neurodegenerative diseases, underscoring the therapeutic versatility of sulfonamide derivatives (Abbasi et al., 2018).
Decontamination of Chemical Warfare Simulants
Another notable application of sulfonamide derivatives is in the field of chemical decontamination. N,N-Dichloro poly(styrene-co-divinylbenzene) sulfonamide, a related compound, has been investigated for its efficacy against simulants of sulfur mustard, a chemical warfare agent. This polymer reacts at room temperature with simulants, yielding nontoxic products, highlighting its potential as a decontaminant in scenarios where the use of aqueous media is not feasible. Such research not only broadens the applicability of sulfonamides but also contributes to advancements in safety and defense technologies (Gutch et al., 2007).
Propriétés
IUPAC Name |
4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO5S/c1-21-12-7-14(13(22-2)6-9(12)16)23(19,20)17-10-5-8(15)3-4-11(10)18/h3-7,17-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAZBCIBFBTRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2523899.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2523901.png)


![2-(4-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2523905.png)
![2-cyano-N-(1-methoxypropan-2-yl)-3-{2-phenylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2523906.png)
![Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2523907.png)
![ethyl 4-{4-[2-(2,4-dichlorobenzyl)-3-ethoxy-3-oxopropanoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate](/img/structure/B2523908.png)
![N-(5-((5-bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2523912.png)



